molecular formula C14H27N3O3 B14782809 tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate

Cat. No.: B14782809
M. Wt: 285.38 g/mol
InChI Key: QDAGZZYGPUZUSQ-UHFFFAOYSA-N
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Description

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an aminopropanoyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.

Preparation Methods

The synthesis of tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbon atoms adjacent to the nitrogen in the pyrrolidine ring. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts. .

Scientific Research Applications

tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (((S)-1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(methyl)carbamate include:

Properties

Molecular Formula

C14H27N3O3

Molecular Weight

285.38 g/mol

IUPAC Name

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C14H27N3O3/c1-10(15)12(18)17-8-6-7-11(17)9-16(5)13(19)20-14(2,3)4/h10-11H,6-9,15H2,1-5H3

InChI Key

QDAGZZYGPUZUSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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